![molecular formula C19H16ClN3O4 B11707798 (2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11707798.png)

(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

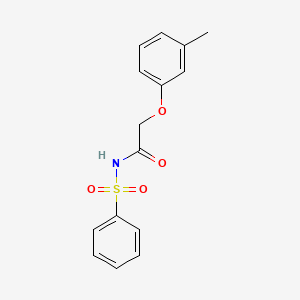

(2E)-3-(4-Chlorphenyl)-2-[(4-Nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamid ist eine komplexe organische Verbindung, die sowohl Chlorphenyl- als auch Nitrophenylgruppen aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2E)-3-(4-Chlorphenyl)-2-[(4-Nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Chlorphenyl- und Nitrophenylzwischenprodukte, gefolgt von ihrer Kupplung unter bestimmten Bedingungen, um das Endprodukt zu bilden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Chlorierungsmittel, Nitrierungsmittel und Formylierungsmittel. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Katalysatoren, um hohe Ausbeuten und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung Batchreaktionen im großen Maßstab oder kontinuierliche Flussverfahren umfassen. Die Wahl der Methode hängt von Faktoren wie dem gewünschten Produktionsvolumen, der Kosteneffizienz und den Umweltaspekten ab. Die industrielle Produktion setzt häufig fortschrittliche Techniken wie automatisierte Reaktoren und Inline-Überwachung ein, um die Reaktionsbedingungen zu optimieren und eine gleichbleibende Produktqualität zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and nitrophenyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, nitrating agents, and formylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to optimize reaction conditions and ensure consistent product quality.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2E)-3-(4-Chlorphenyl)-2-[(4-Nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen unter bestimmten Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in einem alkoholischen Lösungsmittel.

Substitution: Nukleophile Substitution unter Verwendung von Natriumhydroxid in einem wässrigen Medium.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Nitroderivaten führen, während Reduktion Aminderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(4-Chlorphenyl)-2-[(4-Nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als biochemische Sonde zur Untersuchung zellulärer Prozesse.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und chemischer Sensoren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (2E)-3-(4-Chlorphenyl)-2-[(4-Nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann ihre Wirkung entfalten, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert, was zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, können je nach der spezifischen Anwendung und dem Kontext variieren.

Wirkmechanismus

The mechanism of action of (2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (2E)-3-(4-Bromphenyl)-2-[(4-Nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamid

- (2E)-3-(4-Fluorphenyl)-2-[(4-Nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamid

- (2E)-3-(4-Methylphenyl)-2-[(4-Nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamid

Einzigartigkeit

Die Einzigartigkeit von (2E)-3-(4-Chlorphenyl)-2-[(4-Nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl von Chlorphenyl- als auch von Nitrophenylgruppen ermöglicht einzigartige Interaktionen mit molekularen Zielstrukturen, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.

Eigenschaften

Molekularformel |

C19H16ClN3O4 |

|---|---|

Molekulargewicht |

385.8 g/mol |

IUPAC-Name |

N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-nitrobenzamide |

InChI |

InChI=1S/C19H16ClN3O4/c1-2-11-21-19(25)17(12-13-3-7-15(20)8-4-13)22-18(24)14-5-9-16(10-6-14)23(26)27/h2-10,12H,1,11H2,(H,21,25)(H,22,24)/b17-12+ |

InChI-Schlüssel |

GEWDIHZPMUIIFZ-SFQUDFHCSA-N |

Isomerische SMILES |

C=CCNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Kanonische SMILES |

C=CCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11707725.png)

![(4Z)-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11707728.png)

![(3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone]](/img/structure/B11707746.png)

![N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B11707751.png)

![6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11707756.png)

![(5E)-5-{[5-(4-iodophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707770.png)

![(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium](/img/structure/B11707785.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(benzylamino)benzohydrazide](/img/structure/B11707793.png)